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molecular formula C6H9N3 B1222852 Benzene-1,2,3-triamine CAS No. 608-32-2

Benzene-1,2,3-triamine

Cat. No. B1222852
M. Wt: 123.16 g/mol
InChI Key: RUOKPLVTMFHRJE-UHFFFAOYSA-N
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Patent
US07799894B2

Procedure details

15.0 g (82 mmol) of 2,6-dinitroaniline was dissolved in 150 g of THF and the reaction system was satisfactorily purged with nitrogen, to which 7.6 g of 5% Pd/C (hydrous) was added. Thereafter, the system was purged with hydrogen, followed by reaction at room temperature for 15 hours. After completion of the reaction, the reaction solution was filtered to remove Pd therefrom, and the resulting filtrate was condensed as it is to obtain the intended product. The thus obtained product was instable and was used as it is in a subsequent reaction.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[C:5]=1[NH2:6])([O-])=O>C1COCC1>[NH2:1][C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([NH2:11])[C:5]=1[NH2:6]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
150 g
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction system was satisfactorily purged with nitrogen, to which 7.6 g of 5% Pd/C (hydrous)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Thereafter, the system was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
followed by reaction at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove Pd
CUSTOM
Type
CUSTOM
Details
condensed as it
CUSTOM
Type
CUSTOM
Details
to obtain the intended product
CUSTOM
Type
CUSTOM
Details
is in a subsequent reaction

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=CC=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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